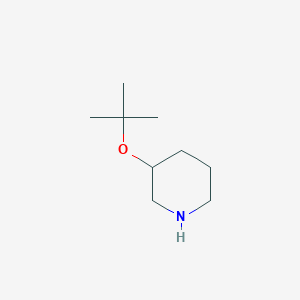

3-(Tert-butoxy)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]piperidine |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)11-8-5-4-6-10-7-8/h8,10H,4-7H2,1-3H3 |

InChI Key |

RSMXSKJUTTWWLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CCCNC1 |

Origin of Product |

United States |

Foundational & Exploratory

Chiral Piperidine Scaffolds: Synthetic Architectures and Pharmacophore Integration

Executive Summary

The piperidine ring stands as the preeminent nitrogen heterocycle in modern medicinal chemistry, appearing in over 25% of all FDA-approved small molecule drugs. While historical approaches often relied on achiral or racemic piperidines, the current paradigm in drug discovery prioritizes chiral piperidine scaffolds . These structures offer a critical escape from "flatland" (increasing Fsp³ fraction), enabling precise vector positioning of pharmacophores and modulation of physicochemical properties like lipophilicity and metabolic stability.

This technical guide dissects the utility of chiral piperidines, moving beyond basic structural description to the causal link between stereochemistry and ligand-target binding kinetics. It further details the "state-of-the-art" synthetic methodologies—specifically asymmetric hydrogenation and biocatalysis—that have transformed these scaffolds from synthetic liabilities into accessible, high-value assets.

The Pharmacophore: Causality in 3D Space

The transition from a planar pyridine or a flexible achiral piperidine to a rigidified, chiral piperidine introduces specific bio-architectural advantages.

Conformational Restriction and Entropy

Unsubstituted piperidines exist in a dynamic equilibrium between chair conformers. Introducing a substituent at the C2 or C3 position, particularly in a chiral fashion, locks the ring into a preferred conformation to minimize 1,3-diaxial interactions (A-value magnitude).

-

Thermodynamic Benefit: By pre-organizing the ligand into the bioactive conformation, the entropic penalty (

) upon binding to the protein pocket is significantly reduced, improving overall affinity ( -

Vector Control: Chiral centers act as vectors, directing exit vectors (substituents) into specific sub-pockets that are inaccessible to planar analogs.

Metabolic Blocking

Oxidative metabolism (CYP450 mediated) often targets the

-

Strategy: Introduction of chiral substituents (e.g., -CH3, -CF3) or fluorine atoms at the C2/C6 positions sterically hinders the approach of the heme-oxo species and electronically deactivates the C-H bond, extending the drug's half-life (

).

Advanced Synthetic Methodologies

Historically, chiral piperidines were accessed via resolution of racemates (50% yield loss) or the "chiral pool" (limiting diversity). Two modern methodologies have superseded these approaches: Asymmetric Hydrogenation and Biocatalysis .

Asymmetric Hydrogenation of Pyridines/Pyridinium Salts

The direct reduction of aromatic pyridines to chiral piperidines is the "Holy Grail" of heterocyclic synthesis. The challenge lies in overcoming the high resonance energy of pyridine and preventing catalyst poisoning by the basic nitrogen.

-

Mechanism: Iridium complexes with chiral P,N-ligands (e.g., Ph-PHOX, f-Binaphane) are the standard.

-

Activation: Substrates are often activated as N-acyl pyridinium salts or protonated salts to facilitate hydride transfer.

-

Stereoselectivity: The catalyst differentiates the enantiotopic faces of the planar pyridinium intermediate.

Biocatalysis: Imine Reductases (IREDs)

For cases where metal catalysis fails (e.g., highly functionalized cores), enzymes offer a solution.

-

IREDs: These NADPH-dependent enzymes catalyze the asymmetric reduction of cyclic imines.

-

Cascade Reactions: Recent advances couple transaminases with IREDs to generate chiral piperidines from open-chain diketones in a single pot.[1]

Comparative Analysis of Methods

| Feature | Asymmetric Hydrogenation (Ir/Rh) | Biocatalysis (IREDs) | Chiral Resolution |

| Atom Economy | High (100%) | High (Requires Cofactors) | Low (<50%) |

| Substrate Scope | Broad (2-, 3-substituted) | Specific (Enzyme dependent) | Universal |

| Scalability | Excellent (kg scale) | Good (Fermentation req.) | Excellent |

| Cost | High (Precious metals) | Low (after optimization) | Medium |

| Limitation | Catalyst poisoning by basic N | Protein engineering time | Yield loss |

Technical Protocol: Ir-Catalyzed Asymmetric Hydrogenation

Standard Operating Procedure for the synthesis of 2-substituted chiral piperidines via pyridinium salt activation.

Rationale: This protocol utilizes an Iridium-phosphinooxazoline (Ir-PHOX) catalyst system. The use of chloroformates activates the pyridine ring, making it susceptible to mild hydrogenation while simultaneously protecting the nitrogen product.

Materials

-

Substrate: 2-Alkylpyridine (1.0 equiv)

-

Activator: Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Catalyst: [Ir(cod)Cl]₂ (1.0 mol%) / (S)-Ph-PHOX (2.2 mol%)

-

Solvent: Anhydrous THF or Toluene

-

Gas: Hydrogen (H₂) gas (balloon or autoclave)

Step-by-Step Methodology

-

Catalyst Formation (In Situ):

-

In a glovebox, dissolve [Ir(cod)Cl]₂ and (S)-Ph-PHOX in anhydrous THF. Stir at room temperature for 30 minutes to form the active cationic complex.

-

-

Substrate Activation:

-

In a separate vessel, cool the solution of 2-alkylpyridine in THF to 0°C.

-

Add Cbz-Cl dropwise. Stir for 1 hour to ensure formation of the N-Cbz-pyridinium salt (often visible as a precipitate or color change).

-

-

Hydrogenation:

-

Transfer the activated substrate mixture to the catalyst solution via cannula (excluding air).

-

Transfer the mixture to a high-pressure steel autoclave.

-

Purge with H₂ (3 cycles at 10 bar).

-

Pressurize to 50 bar (725 psi) H₂.

-

Stir at room temperature for 12–24 hours. Note: Monitoring via H₂ uptake is recommended.

-

-

Work-up:

-

Vent H₂ carefully.

-

Concentrate the solvent in vacuo.

-

Purify the N-Cbz-2-alkylpiperidine via silica gel flash chromatography (Hexanes/EtOAc).

-

-

Validation:

-

Analyze Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

-

Confirm structure via ¹H NMR (look for upfield shift of ring protons).

-

Visualization: Decision Logic & Tofacitinib Case Study

Synthesis Decision Tree

This diagram guides the chemist in selecting the optimal route based on substrate constraints.

Caption: Strategic decision matrix for selecting synthetic routes based on substitution patterns and starting material availability.

Case Study: Tofacitinib (Xeljanz)

Tofacitinib, a JAK inhibitor, utilizes a specific 3,4-disubstituted piperidine core.[2][3] The stereochemistry is vital for fitting into the ATP-binding pocket of the kinase.

The Challenge: Constructing the cis-3,4-dimethylpiperidine core with high enantiopurity. The Solution: Early routes used resolution. Modern industrial routes utilize Rh-catalyzed asymmetric hydrogenation or enzymatic resolution of esters.

Caption: Simplified industrial logic for the synthesis of the Tofacitinib piperidine core, highlighting the introduction of chirality.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Glorius, F. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]

-

Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews. [Link]

-

Hussain, S., et al. (2016).[1] One-Pot Biocatalytic Cascade to Substituted Piperidines and Pyrrolidines.[1][4][5] ACS Catalysis. [Link][1]

-

Pfizer Inc. (2010). Process for the preparation of 3-amino-4-methylpiperidine derivatives (Tofacitinib Intermediate).[3][6] World Intellectual Property Organization (WO/2010/123919). [Link]

Sources

Introduction: The Strategic Importance of the 3-(Tert-butoxy)piperidine Scaffold

An In-Depth Technical Guide to the Reactivity and Stability of the 3-(Tert-butoxy)piperidine Ring System

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a fundamental scaffold in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. Among its many derivatives, the 3-(tert-butoxy)piperidine system has emerged as a particularly valuable building block.

The strategic placement of a tert-butoxy group at the 3-position serves a dual purpose. Firstly, it acts as a sterically bulky, lipophilic handle that can influence the molecule's conformational preferences and interactions with biological targets. Secondly, and more critically, the tert-butyl ether linkage provides a chemically orthogonal protecting group for the 3-hydroxy functionality. Its stability to a wide range of synthetic conditions, coupled with its predictable and clean cleavage under specific acidic protocols, makes it an invaluable tool in multi-step synthetic campaigns. This guide provides a comprehensive analysis of the synthesis, reactivity, and stability of the 3-(tert-butoxy)piperidine core, offering field-proven insights for researchers in drug discovery and process development.

I. Conformational Landscape: The Dominance of the Equatorial Conformer

The reactivity and biological function of any piperidine derivative are intrinsically linked to its three-dimensional structure. The piperidine ring adopts a low-energy chair conformation. For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position.

Due to the significant steric bulk of the tert-butoxy group, it overwhelmingly favors the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C1 and C5 positions.[3][4] This strong conformational preference locks the piperidine ring into a relatively rigid geometry, which is a desirable trait in drug design for minimizing the entropic penalty upon binding to a target.

Caption: Conformational equilibrium strongly favors the equatorial position.

This defined stereochemical presentation is critical, as the precise spatial arrangement of functional groups dictates molecular recognition and binding affinity. Computational and NMR studies have consistently shown a high axial preference for smaller, electronegative substituents like fluorine, but for the sterically demanding tert-butoxy group, the equatorial conformation is dominant.[4]

II. Synthetic Strategies

Access to the 3-(tert-butoxy)piperidine core can be achieved through several reliable synthetic routes. The choice of strategy often depends on the desired stereochemistry and the nature of the protection on the piperidine nitrogen.

A. N-Boc Protection and Etherification

A common and straightforward approach involves the protection of commercially available 3-hydroxypiperidine. The piperidine nitrogen is typically protected first with a tert-butoxycarbonyl (Boc) group, which enhances stability and prevents side reactions at the nitrogen.[5] The subsequent etherification of the hydroxyl group to form the tert-butyl ether can then be accomplished.

Caption: A common two-step synthesis of the target scaffold.

B. Hydrogenation of Pyridine Precursors

For large-scale synthesis, catalytic hydrogenation of a substituted pyridine precursor is often employed. This method allows for the stereoselective introduction of substituents. For instance, hydrogenation of a 3-(tert-butoxy)pyridine derivative using a catalyst like Palladium on carbon (Pd/C) can yield the desired piperidine ring.[6][7]

III. Reactivity Profile: A Tale of Two Moieties

The chemical reactivity of the 3-(tert-butoxy)piperidine system is dictated by two primary functional groups: the secondary amine of the piperidine ring (or its protected form) and the tert-butyl ether at the C3 position.

A. Reactions at the Piperidine Nitrogen

The lone pair of electrons on the piperidine nitrogen makes it a nucleophilic and basic center.[8] When the nitrogen is unprotected (as a secondary amine), it readily undergoes a variety of standard functionalization reactions common in medicinal chemistry.[3]

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

N-Acylation: Formation of amides using acyl chlorides or carboxylic acids with coupling agents.

-

N-Sulfonylation: Formation of sulfonamides with sulfonyl chlorides.

When the nitrogen is protected, typically with a Boc group, these reactions are precluded. The Boc group itself is stable to a wide range of nucleophilic and basic conditions but is readily removed with acid, regenerating the secondary amine for further functionalization.

B. Cleavage of the Tert-Butyl Ether: The Key to Deprotection

The tert-butyl ether is the lynchpin of this system's utility as a protected alcohol. It is exceptionally stable to basic, oxidative, and most reductive conditions. However, it is highly susceptible to cleavage under strongly acidic conditions.[9][10]

The mechanism proceeds via protonation of the ether oxygen, followed by a unimolecular cleavage (SN1) to form a stable tert-butyl carbocation and the free 3-hydroxypiperidine.[10] The tert-butyl cation is then quenched by a nucleophile or eliminated to form isobutylene.

Caption: Sₙ1 mechanism for the acidic cleavage of the tert-butyl ether.

This acid-lability is a highly desirable feature. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this deprotection. The choice of acid is critical; for instance, using HBr or HI can lead to the formation of tert-butyl bromide or iodide, respectively.[9][11]

IV. Stability Profile

Understanding the stability of the 3-(tert-butoxy)piperidine ring system under various conditions is crucial for its effective use in synthesis and for predicting the shelf-life of compounds containing this moiety.

| Condition | Stability of Tert-Butyl Ether | Stability of Piperidine Ring | Decomposition Products (from ether) |

| Strong Acid (pH < 2) | Unstable[5] | Stable (forms salt)[8] | 3-Hydroxypiperidine, tert-Butanol, Isobutylene[5] |

| Mild Acid (pH 4-6) | Generally Stable | Stable (may form salt) | None observed under typical conditions |

| Neutral (pH 7) | Stable | Stable | None observed |

| Basic (pH > 8) | Stable | Stable | None observed |

| Oxidizing Agents | Generally Stable | Unstable (can be oxidized)[8] | N/A |

| High Temperature (>60°C) | Can Degrade[5] | Generally Stable | Amorphous byproducts[5] |

Causality Behind Stability:

-

Acid Instability: The ether oxygen is readily protonated, creating a good leaving group (3-hydroxypiperidine) and allowing for the formation of the highly stabilized tertiary carbocation. This is the fundamental reason for its acid-lability.[10]

-

Base Stability: There is no viable mechanistic pathway for hydroxide or other bases to attack the sterically hindered ether carbon or the unactivated C-O bond.

-

Thermal Stability: While generally robust, high temperatures can provide sufficient energy to induce homolytic cleavage of the C-O bond or other decomposition pathways, though this requires significant energy input compared to the acid-catalyzed route.[12]

V. Experimental Protocols

The following protocols are representative methodologies for the manipulation of the 3-(tert-butoxy)piperidine system.

Protocol 1: N-Boc Protection of 3-Hydroxypiperidine

This protocol describes the protection of the piperidine nitrogen, a prerequisite for many subsequent reactions.

-

Setup: To a stirred solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add triethylamine (1.2 eq).

-

Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M KHSO₄ solution, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-Boc-3-hydroxypiperidine is often of sufficient purity for the next step, or it can be purified by column chromatography.[13]

Protocol 2: Acid-Mediated Cleavage of the Tert-Butyl Ether

This protocol details the deprotection of the 3-hydroxy group.

-

Setup: Dissolve the N-protected 3-(tert-butoxy)piperidine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Reagent Addition: Add a strong acid. A common choice is a 20-50% solution of trifluoroacetic acid (TFA) in DCM.[14] Alternatively, a 4 M solution of HCl in dioxane can be used.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically rapid, and progress can be monitored by TLC or LC-MS.

-

Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

Isolation: The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride). It can be used as is or neutralized by partitioning between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent to yield the free amine/alcohol.

Conclusion

The 3-(tert-butoxy)piperidine ring system represents a masterful blend of stability and controlled reactivity. Its rigid, equatorially-biased conformation provides a predictable three-dimensional scaffold essential for rational drug design. The robust nature of the tert-butyl ether under a wide range of synthetic conditions allows for complex molecular construction, while its clean, predictable cleavage under acidic conditions provides reliable access to the crucial 3-hydroxy functionality. By understanding the interplay between its conformational preferences, reactivity, and stability, researchers can fully leverage this powerful building block to accelerate the development of next-generation therapeutics.

References

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]

-

What is the stability of piperidine? Biosynce Blog. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Available at: [Link]

-

[2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available at: [Link]

-

Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed. American Chemical Society. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (PMC). Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]

-

Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Hydroperoxide Formation and Thermal Stability of Ethyl t-Butyl Ether Oxidation. ACS Publications. Available at: [Link]

-

Cleavage of Ethers with Acids. YouTube. Available at: [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]

-

18.4: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. chemrxiv.org. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid | 1415018-75-5 | Benchchem [benchchem.com]

- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biosynce.com [biosynce.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

Methodological & Application

Application Note: A Validated Synthesis of 3-(Tert-butoxy)piperidine from 3-Hydroxypyridine

Abstract

This document provides a comprehensive, field-validated guide for the synthesis of 3-(tert-butoxy)piperidine, a valuable saturated heterocyclic building block in contemporary drug discovery. The narrative details a robust, multi-step synthetic strategy starting from the readily available precursor, 3-hydroxypyridine. Recognizing the inherent challenge of selective O-alkylation in the presence of a more nucleophilic secondary amine, this protocol employs a protective group strategy to ensure high selectivity and yield. Each section elucidates the chemical principles behind the procedural choices, offering insights into reaction mechanisms, safety considerations, and characterization of intermediates and the final product. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] The introduction of functional groups, such as a tert-butoxy moiety at the 3-position, generates a versatile building block for creating new chemical entities with tailored physicochemical and pharmacological properties. The tert-butyl ether group can enhance lipophilicity and metabolic stability, making it a desirable feature in drug design.

The direct synthesis of 3-(tert-butoxy)piperidine from 3-hydroxypyridine presents a significant chemical challenge. The synthetic pathway first requires the reduction of the aromatic pyridine ring to a piperidine. The resulting intermediate, 3-hydroxypiperidine, possesses two nucleophilic sites: a secondary amine and a secondary alcohol. The nitrogen atom of the secondary amine is inherently more nucleophilic than the oxygen of the hydroxyl group. Consequently, a direct attempt at O-alkylation would likely result in preferential N-alkylation or a difficult-to-separate mixture of N- and O-alkylated products.

To circumvent this lack of selectivity, a chemically sound and widely adopted strategy involves the temporary protection of the amine functionality.[2][3][4] This guide details a four-step sequence that ensures the desired O-alkylation is achieved with high fidelity:

-

Catalytic Hydrogenation: Reduction of the 3-hydroxypyridine ring to yield 3-hydroxypiperidine.

-

N-Protection: Introduction of a tert-butoxycarbonyl (Boc) group to mask the reactive secondary amine, forming N-Boc-3-hydroxypiperidine.

-

O-tert-Butylation: Etherification of the hydroxyl group to install the target tert-butoxy moiety.

-

N-Deprotection: Removal of the Boc group under acidic conditions to furnish the final product, 3-(tert-butoxy)piperidine.

This strategic approach is outlined in the workflow diagram below.

Figure 1: Overall synthetic workflow from 3-hydroxypyridine to 3-(tert-butoxy)piperidine.

Experimental Protocols and Methodologies

Step 1: Catalytic Hydrogenation of 3-Hydroxypyridine

Principle: The aromaticity of the pyridine ring necessitates a potent catalytic system to achieve saturation.[1] Heterogeneous catalysis using platinum group metals is the most common and industrially scalable approach.[1] In this protocol, we utilize Rhodium on carbon (Rh/C), a highly effective catalyst for pyridine reduction that can be performed under elevated pressure and temperature to ensure complete conversion.[5]

Safety Advisory: Hydrogenation reactions must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory. Hydrogen gas is extremely flammable and can form explosive mixtures with air. The catalyst, particularly after use, may be pyrophoric and should be handled with care under an inert atmosphere or while wet.[6]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Notes |

| 3-Hydroxypyridine | 95.10 | 100 g | 1.05 | Starting Material |

| 5% Rhodium on Carbon (Rh/C) | N/A | 1.0 g | N/A | Catalyst (1% w/w) |

| Water (Deionized) | 18.02 | 1 L | N/A | Solvent |

Protocol:

-

Reactor Setup: To a suitable high-pressure autoclave reactor (e.g., Parr hydrogenator), add 3-hydroxypyridine (100 g, 1.05 mol) and deionized water (1 L).

-

Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 5% Rhodium on carbon (1.0 g). The catalyst should be added as a slurry in a small amount of water to minimize the risk of ignition.

-

System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen to 5 MPa (~725 psi).[7] Begin stirring and heat the reactor to 90°C.

-

Reaction Monitoring: Maintain the reaction at 90°C and 5 MPa hydrogen pressure for 48 hours, or until hydrogen uptake ceases as observed on the pressure gauge.[7]

-

Cooldown and Venting: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a fume hood. Purge the reactor with nitrogen three times.

-

Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric. Quench the filter cake with plenty of water before disposal.

-

Isolation: Concentrate the aqueous filtrate under reduced pressure to remove the water. The resulting residue can be further purified by vacuum distillation to yield 3-hydroxypiperidine as a white solid.[7] An expected yield is typically high, often exceeding 90%.[5]

Step 2: N-Protection of 3-Hydroxypiperidine

Principle: To enable selective O-alkylation, the highly nucleophilic secondary amine must be masked. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is easily installed using di-tert-butyl dicarbonate ((Boc)₂O), is stable to a wide range of reaction conditions (including the basic conditions often used for etherification), and can be readily removed under mild acidic conditions.[8][9]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Notes |

| 3-Hydroxypiperidine | 101.15 | 100 g | 0.99 | From Step 1 |

| Di-tert-butyl dicarbonate | 218.25 | 227 g | 1.04 | 1.05 equivalents |

| Sodium Hydroxide (NaOH) | 40.00 | 44 g | 1.10 | 1.1 equivalents |

| Dichloromethane (DCM) | 84.93 | 1 L | N/A | Solvent |

| Water (Deionized) | 18.02 | 1 L | N/A | Solvent |

Protocol:

-

Dissolution: Dissolve 3-hydroxypiperidine (100 g, 0.99 mol) in dichloromethane (1 L) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (44 g, 1.10 mol) in water (1 L). Add this aqueous solution to the DCM solution of the amine. Cool the biphasic mixture to 0°C in an ice bath.

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (227 g, 1.04 mol) in a minimal amount of DCM and add it dropwise to the vigorously stirred, cooled reaction mixture over 1 hour.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (200 mL), followed by brine (200 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, typically as a white solid or a viscous oil. The product is often of sufficient purity to be used in the next step without further purification.

Step 3: O-tert-Butylation of N-Boc-3-hydroxypiperidine

Principle: With the amine protected, the hydroxyl group is the sole remaining site for alkylation. The formation of a tert-butyl ether is typically achieved under acidic conditions via an Sₙ1-type mechanism, where a tert-butyl cation is generated and subsequently trapped by the alcohol.[10] A common and effective method involves using isobutylene gas with a catalytic amount of a strong acid.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Notes |

| N-Boc-3-hydroxypiperidine | 201.27 | 100 g | 0.50 | From Step 2 |

| Dichloromethane (DCM) | 84.93 | 500 mL | N/A | Anhydrous |

| Sulfuric Acid (H₂SO₄) | 98.08 | ~1 mL | N/A | Catalytic |

| Isobutylene | 56.11 | Excess | Excess | Gas |

Protocol:

-

Reactor Setup: In a pressure-rated flask or reactor, dissolve N-Boc-3-hydroxypiperidine (100 g, 0.50 mol) in anhydrous dichloromethane (500 mL).

-

Acid Catalyst: Cool the solution to -10°C and add concentrated sulfuric acid (approx. 1 mL) dropwise.

-

Isobutylene Addition: Seal the vessel and introduce isobutylene gas, maintaining a slight positive pressure while stirring vigorously. The isobutylene will be consumed as the reaction proceeds. For laboratory scale, this can be done by bubbling the gas through the solution from a cylinder.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 24 hours, ensuring the vessel remains sealed.

-

Quenching: Cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).

-

Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N-Boc-3-(tert-butoxy)piperidine.

Step 4: N-Deprotection to Yield 3-(tert-butoxy)piperidine

Principle: The final step is the removal of the Boc protecting group. This is efficiently accomplished by treating the protected intermediate with a strong acid, such as hydrochloric acid or trifluoroacetic acid (TFA). The acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and tert-butanol (which further reacts to isobutylene).[11] The product is typically isolated as its more stable hydrochloride salt.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Notes |

| N-Boc-3-(tert-butoxy)piperidine | 257.37 | 100 g | 0.39 | From Step 3 |

| 4M HCl in 1,4-Dioxane | N/A | 300 mL | 1.20 | Reagent/Solvent |

| Diethyl Ether | 74.12 | 1 L | N/A | For precipitation |

Protocol:

-

Reaction Setup: Dissolve N-Boc-3-(tert-butoxy)piperidine (100 g, 0.39 mol) in a flask and cool to 0°C in an ice bath.

-

Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (300 mL, 1.20 mol).

-

Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Product Precipitation: Concentrate the reaction mixture under reduced pressure. To the resulting oil or solid, add diethyl ether (1 L) and stir vigorously. The hydrochloride salt of the product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to afford 3-(tert-butoxy)piperidine hydrochloride.[12] The free base can be obtained by neutralizing the salt with a base (e.g., NaOH) and extracting into an organic solvent, though it is often less stable for long-term storage.

Summary and Concluding Remarks

This application note outlines a validated and reliable four-step synthesis for the preparation of 3-(tert-butoxy)piperidine from 3-hydroxypyridine. By employing a strategic use of a Boc protecting group, this protocol successfully overcomes the inherent selectivity challenges associated with the direct O-alkylation of 3-hydroxypiperidine. The detailed procedures provided are scalable and utilize common laboratory reagents and techniques. This methodology provides medicinal and synthetic chemists with a clear and robust pathway to access a valuable piperidine building block for application in drug discovery and development programs.

References

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- CN105367484A - Preparation method of 3-hydroxy piperidine.

-

Standard Operating Procedures - The Sarpong Group, UC Berkeley. [Link]

-

3-(tert-butoxy)piperidine hydrochloride (C9H19NO) - PubChem. [Link]

-

Reaction Mechanism for tert-butyl alcohol and an aldehyde - Chemistry Stack Exchange. [Link]

-

A SN1 Reaction: Synthesis of tert-Butyl Chloride - The Royal Society of Chemistry. [Link]

-

tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate - PubChem. [Link]

- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google P

-

tert-Butyl Ethers - Organic Chemistry Portal. [Link]

- Catalytic hydrogenation of 3- and 4-hydroxy pyridines - Google P

-

Protecting Groups - Organic Chemistry Portal. [Link]

-

Iridium-Catalyzed Selective Hydrogenation of 3-Hydroxypyridinium Salts: A Facile Synthesis of Piperidin-3-ones - ACS Publications. [Link]

-

Tert-Butylation of phenols using tert-butyl alcohol in the presence of FeCl3-modified montmorillonite K10 - ResearchGate. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - Oriental Journal of Chemistry. [Link]

-

Protecting Groups - Indian Institute of Technology Bombay. [Link]

- CN105175320A - Preparation method of 3-hydroxypyridine - Google P

-

tert-Butyl Esters - Organic Chemistry Portal. [Link]

-

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. [Link]

-

23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. chem.iitb.ac.in [chem.iitb.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 6. sarponggroup.com [sarponggroup.com]

- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 8. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. rsc.org [rsc.org]

- 11. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 12. PubChemLite - 3-(tert-butoxy)piperidine hydrochloride (C9H19NO) [pubchemlite.lcsb.uni.lu]

Application Note: Enantioselective Synthesis of (R)- and (S)-3-(Tert-butoxy)piperidine

Executive Summary

The 3-alkoxypiperidine moiety is a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Ibrutinib, Niraparib). While 3-hydroxypiperidines are readily available, the installation of the bulky tert-butyl ether at the chiral 3-position presents a specific synthetic challenge: the acid-lability of the tert-butyl ether is often incompatible with the acidic conditions required to remove standard amine protecting groups (like Boc).

This Application Note defines two distinct, validated workflows based on the target end-product:

-

Protocol A (The "Orthogonal" Route): For the synthesis of the free amine or salt forms. Utilizes N-Benzyl protection and Asymmetric Transfer Hydrogenation (ATH).

-

Protocol B (The "Pharma" Route): For the synthesis of the N-Boc protected building block. Utilizes Biocatalytic Reduction (KREDs).

Strategic Pathway Selection

The choice of protecting group (PG) is the critical decision point. Attempting to synthesize the free amine via an N-Boc intermediate is a common "dead-end" because acidic deprotection (e.g., TFA/DCM) will simultaneously cleave the tert-butyl ether.

Figure 1: Decision tree for selecting the appropriate synthetic pathway. Note the incompatibility of N-Boc deprotection with the t-butyl ether.

Protocol A: The N-Benzyl Orthogonal Route (Recommended)

This route is designed for the synthesis of the free amine. It utilizes N-benzyl protection, which is removed via hydrogenolysis (Pd/C), a condition that leaves the tert-butyl ether intact.

Phase 1: Asymmetric Transfer Hydrogenation (ATH)

We utilize the Noyori-Ikariya catalyst system, which is highly effective for cyclic ketones.

-

Substrate: N-Benzyl-3-piperidone (Commercial or synthesized via Swern oxidation of N-benzyl-3-hydroxypiperidine).

-

Catalyst: RuCl (for S-alcohol).

-

Mechanism: Metal-ligand bifunctional catalysis involving a ruthenium hydride intermediate.

Experimental Procedure:

-

Charge: In a glovebox or under Ar, charge a reaction vessel with N-Benzyl-3-piperidone (10.0 mmol) and RuCl (0.5 mol%).

-

Solvent: Add a pre-degassed mixture of Formic Acid/Triethylamine (5:2 azeotrope, 15 mL) or use 2-Propanol with KOtBu if reversible thermodynamics are acceptable (Formic acid is irreversible and preferred for conversion).

-

Reaction: Stir at 25–30 °C for 12–24 hours. Monitor by HPLC (Chiralpak AD-H).

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Target: (S)-1-Benzyl-3-hydroxypiperidine (>95% ee).

-

Phase 2: O-tert-Butylation (Lewis Acid Catalyzed)

Direct alkylation with tert-butyl halides is prone to elimination (E2). We use tert-Butyl 2,2,2-trichloroacetimidate, which functions as a mild source of the tert-butyl carbocation under Lewis acid catalysis.

-

Reagents: tert-Butyl 2,2,2-trichloroacetimidate (TBTA), BF₃·OEt₂.

-

Solvent: Cyclohexane/DCM (2:1).

Experimental Procedure:

-

Dissolution: Dissolve (S)-1-Benzyl-3-hydroxypiperidine (5.0 mmol) in anhydrous Cyclohexane/DCM (20 mL) under N₂.

-

Activation: Add tert-Butyl 2,2,2-trichloroacetimidate (10.0 mmol, 2.0 equiv).

-

Catalysis: Cool to 0 °C. Add BF₃·OEt₂ (0.5 mmol, 0.1 equiv) dropwise. Caution: Exothermic.

-

Reaction: Allow to warm to RT and stir for 16 hours. The trichloroacetamide byproduct will precipitate.

-

Workup: Filter off the amide byproduct. Wash the filtrate with saturated NaHCO₃.

-

Purification: Flash chromatography.

-

Target: (S)-1-Benzyl-3-(tert-butoxy)piperidine.

-

Phase 3: Hydrogenolysis (Debenzylation)

-

Catalyst: Pd(OH)₂/C (Pearlman's Catalyst) or 10% Pd/C.

-

Conditions: H₂ (1 atm or balloon), MeOH.

Experimental Procedure:

-

Dissolve the benzyl ether (2.0 mmol) in MeOH (10 mL).

-

Add 10% Pd/C (20 wt% loading).

-

Purge with H₂ gas and stir under a hydrogen balloon for 4–6 hours.

-

Filtration: Filter through a Celite pad to remove Pd.

-

Isolation: Concentrate the filtrate to obtain the free amine as a colorless oil. If a salt is required, treat with anhydrous HCl in ether immediately (controlled stoichiometry) or Oxalic acid.

-

Final Product:(S)-3-(Tert-butoxy)piperidine .

-

Protocol B: Chemoenzymatic Route (High Throughput)

This route is ideal if the N-Boc protected form is the final deliverable. It uses Ketoreductases (KREDs) for superior enantioselectivity (>99% ee) and yield compared to chemical reduction.

Workflow Diagram

Figure 2: Chemoenzymatic workflow utilizing cofactor recycling.

Experimental Procedure:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing MgSO₄ (2 mM).

-

Reaction: To the buffer (50 mL), add:

-

N-Boc-3-piperidone (1.0 g).

-

NADP+ (10 mg).

-

Glucose (1.5 equiv).

-

Glucose Dehydrogenase (GDH, 500 U) for cofactor recycling.

-

KRED Enzyme (e.g., Codexis KRED or commercially available ADH from E. coli constructs) (50 mg).

-

-

Incubation: Stir at 30 °C, 250 rpm for 24 hours. Maintain pH 7.0 via auto-titration with 1M NaOH (gluconic acid is produced).

-

Extraction: Extract with EtOAc. Dry and concentrate.

-

Etherification: Proceed with the TBTA method described in Protocol A, Phase 2.

Analytical Controls & Specifications

To ensure scientific integrity, the following specifications must be met before releasing the batch.

| Parameter | Method | Specification |

| Chemical Purity | HPLC (C18, H₂O/MeCN gradient) | > 98.0% (Area %) |

| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H) | > 99.0% ee |

| Residual Solvent | GC-Headspace | < 5000 ppm (EtOAc/MeOH) |

| Identity | ¹H-NMR (400 MHz, CDCl₃) | Diagnostic t-Bu singlet (~1.2 ppm, 9H) |

| Water Content | Karl Fischer | < 0.5% w/w |

Chiral Method Example:

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (95 : 5 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

References

-

Noyori Asymmetric Transfer Hydrogenation: Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995).[1] Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes.[2] Journal of the American Chemical Society, 117(28), 7562–7563. Link[1]

- Eckenberg, P., Groth, U., & Huhn, T. (1993). A useful method for the preparation of tert-butyl ethers. Tetrahedron Letters, 34(45), 7219-7222.

-

Biocatalytic Reduction of Piperidines: Gao, X., et al. (2018). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 8(5), 188. Link

-

Selective Deprotection Challenges: Bartoli, G., Bosco, M., Sambri, L., & Marcantoni, E. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids.[3][4] The Journal of Organic Chemistry, 66(12), 4430–4432. Link (Highlights the difficulty of differentiating Boc/t-Bu groups).

Sources

- 1. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Asymmetric Transfer Hydrogenation of Benzaldehydes [organic-chemistry.org]

- 3. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

The Strategic Integration of 3-(Tert-butoxy)piperidine in Modern Kinase Inhibitor Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of targeted therapeutics, kinase inhibitors represent a cornerstone of precision medicine. Their design and synthesis are a continuous quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles. Within this pursuit, the deliberate incorporation of specific structural motifs plays a pivotal role. This guide delves into the strategic use of the 3-(tert-butoxy)piperidine building block in the development of next-generation kinase inhibitors. We will explore the underlying scientific rationale, provide detailed synthetic protocols, and present case studies to illustrate its application.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, valued for its ability to improve aqueous solubility, modulate lipophilicity, and provide a three-dimensional framework that can be tailored to fit the steric demands of kinase active sites.[1][2] The strategic placement of substituents on this ring system is a key determinant of a drug candidate's overall performance. This document specifically focuses on the unique contributions of the tert-butoxy group at the 3-position of the piperidine ring, a modification that can profoundly influence a molecule's interaction with its target kinase and its metabolic stability.

I. The 3-(Tert-butoxy)piperidine Moiety: A Privileged Building Block

The introduction of a tert-butoxy group at the 3-position of a piperidine ring offers several distinct advantages in the design of kinase inhibitors:

-

Enhanced Lipophilicity and Membrane Permeability: The bulky and hydrophobic tert-butyl group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular kinase target.

-

Improved Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3] By "shielding" a potential site of metabolism, the 3-tert-butoxy substituent can increase the half-life of a drug candidate, leading to a more favorable pharmacokinetic profile.

-

Fine-Tuning of Target Engagement: The steric bulk of the tert-butoxy group can be exploited to achieve greater selectivity for the target kinase. By occupying specific hydrophobic pockets within the ATP-binding site, this group can disfavor binding to off-target kinases that have a different topography in that region.[2][4] This can lead to a reduction in off-target side effects.

-

Conformational Rigidity: The presence of the bulky tert-butoxy group can restrict the conformational flexibility of the piperidine ring, locking it into a preferred conformation for optimal binding to the kinase.

II. Synthetic Protocols for 3-(Tert-butoxy)piperidine and its Precursors

The synthesis of kinase inhibitors incorporating the 3-(tert-butoxy)piperidine moiety begins with the efficient preparation of the building block itself. The following protocols provide a comprehensive guide to the synthesis of the key precursor, (S)-N-Boc-3-hydroxypiperidine, and its subsequent conversion to the desired 3-(tert-butoxy)piperidine.

Protocol 1: Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol is adapted from established methods for the synthesis of this key chiral intermediate.[5][6][7]

Reaction Scheme:

Caption: Synthetic route to (S)-N-Boc-3-hydroxypiperidine.

Step-by-Step Procedure:

-

Hydrogenation of 3-Hydroxypyridine:

-

In a suitable autoclave, dissolve 3-hydroxypyridine (1.0 eq) in ethanol.

-

Add 5% Rhodium on Carbon (Rh/C) catalyst (typically 1-2 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 4-6 MPa) and heat to 80-100 °C.

-

Maintain the reaction with stirring for 32-60 hours, monitoring for completion by TLC or GC-MS.

-

After cooling and venting the hydrogen, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-hydroxypiperidine.

-

-

Chiral Resolution:

-

Dissolve the crude 3-hydroxypiperidine (1.0 eq) and D-pyroglutamic acid (0.5-0.8 eq) in 95% ethanol.

-

Heat the mixture to reflux until all solids dissolve.

-

Allow the solution to cool slowly to room temperature, then cool further to -5 °C to induce crystallization of the (S)-3-hydroxypiperidine D-pyroglutamate salt.

-

Collect the solid by filtration, wash with cold ethanol, and dry.

-

-

Boc Protection:

-

Suspend the (S)-3-hydroxypiperidine D-pyroglutamate salt (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., ethyl acetate).

-

Cool the mixture in an ice bath and add sodium hydroxide (e.g., 2.0 eq) to basify the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 3-6 hours until completion (monitored by TLC).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

-

Protocol 2: Synthesis of N-Boc-3-(tert-butoxy)piperidine

This protocol describes the tert-butylation of the hydroxyl group via a modified Williamson ether synthesis.

Reaction Scheme:

Caption: Synthesis of N-Boc-3-(tert-butoxy)piperidine.

Step-by-Step Procedure:

-

Deprotonation:

-

To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

-

Alkylation:

-

Cool the reaction mixture back to 0 °C and add tert-butyl bromide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring for completion by TLC or LC-MS.

-

Cool the reaction to room temperature and quench carefully by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(tert-butoxy)piperidine.

-

Protocol 3: Deprotection and Salt Formation

For subsequent coupling reactions, the Boc protecting group is typically removed.

Reaction Scheme:

Caption: Deprotection of the Boc group and salt formation.

Step-by-Step Procedure:

-

Boc Deprotection:

-

Dissolve N-Boc-3-(tert-butoxy)piperidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).

-

Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 3-5 eq) or trifluoroacetic acid (TFA, 5-10 eq) in DCM.

-

Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride or trifluoroacetate salt. The product can often be used in the next step without further purification.

-

III. Incorporation of 3-(Tert-butoxy)piperidine into Kinase Inhibitor Scaffolds

The 3-(tert-butoxy)piperidine building block can be incorporated into various kinase inhibitor scaffolds through common coupling reactions such as nucleophilic aromatic substitution (SNAᵣ) or Buchwald-Hartwig amination.

Protocol 4: Nucleophilic Aromatic Substitution (SNAᵣ)

This protocol is a general procedure for the coupling of 3-(tert-butoxy)piperidine with an activated heterocyclic core.

Reaction Scheme:

Caption: General SNAᵣ coupling of 3-(tert-butoxy)piperidine.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a reaction vessel, add the activated heterocyclic core (e.g., a chloropyrimidine or chloropyrazine derivative, 1.0 eq), 3-(tert-butoxy)piperidine hydrochloride (1.2-1.5 eq), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2-3 eq), to neutralize the hydrochloride salt and facilitate the reaction.

-

-

Reaction and Workup:

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the electrophile.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

IV. Case Study: Pirtobrutinib and the Significance of the Piperidine Moiety

Structure of Pirtobrutinib:

Pirtobrutinib features a central pyrazole core with a piperidine-containing side chain. Although it does not have a 3-tert-butoxy group, its structure underscores the importance of the piperidine scaffold in achieving high potency and selectivity.[6]

The development of pirtobrutinib highlights how modifications on the piperidine ring are crucial for fine-tuning the inhibitor's properties. The strategic placement of substituents on the piperidine can influence its orientation within the kinase active site, impacting interactions with key residues and ultimately determining the inhibitor's potency and selectivity profile.

The hypothetical incorporation of a 3-tert-butoxy group onto the piperidine ring of a kinase inhibitor like pirtobrutinib could be a rational design strategy to:

-

Probe a hydrophobic pocket: If a hydrophobic pocket exists near the 3-position of the piperidine ring in the BTK active site, the tert-butoxy group could form favorable van der Waals interactions, potentially increasing binding affinity.

-

Enhance selectivity: The steric bulk of the tert-butoxy group might clash with residues in the active sites of off-target kinases, thereby improving the selectivity profile.

-

Improve pharmacokinetic properties: As previously discussed, the tert-butoxy group could block a potential site of metabolism on the piperidine ring, leading to a longer half-life.

V. Conclusion and Future Perspectives

The 3-(tert-butoxy)piperidine building block represents a valuable tool in the medicinal chemist's arsenal for the design of novel kinase inhibitors. Its unique combination of steric bulk, hydrophobicity, and metabolic stability offers a powerful means to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. The synthetic protocols provided herein offer a practical guide for the preparation and incorporation of this versatile building block.

As our understanding of the structural nuances of kinase active sites continues to grow, the rational design and application of such tailored building blocks will be increasingly crucial in the development of the next generation of safe and effective targeted therapies. The exploration of the 3-(tert-butoxy)piperidine moiety in a wider range of kinase inhibitor scaffolds is a promising avenue for future drug discovery efforts.

VI. References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

Chemistry LibreTexts. 18.2: Preparing Ethers. (2024). [Link]

-

Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016).

-

PubChem. Pirtobrutinib. (2024). [Link]

-

National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2009). [Link]

-

Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride. (2014).

-

Steven, F. L., et al. Observations on the use of Bruton's tyrosine kinase inhibitors in SAR-CoV-2 and cancer. Future Oncology, 17(15), 1829-1833. (2021). [Link]

-

Google Patents. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine. (2020).

-

Google Patents. WO2025078941A1 - Pharmaceutical composition of pirtobrutinib. (2024).

-

Bain, J., et al. The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (2007). [Link]

-

Vieth, M., et al. Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Bioinformatics, 21(10), 2355-2363. (2005). [Link]

-

Xu, J. H., et al. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 178(1), 1-13. (2016). [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025). [Link]

-

Cazzolla, S., et al. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(21), 6526. (2021). [Link]

-

Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009).

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2018). [Link]

-

Roskoski, R., Jr. The selectivity of protein kinase inhibitors. Pharmacological Research, 152, 104609. (2020). [Link]

-

Zhang, T., et al. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. European Journal of Medicinal Chemistry, 245, 114917. (2023). [Link]

Sources

- 1. Observations on the use of Bruton's tyrosine kinase inhibitors in SAR-CoV-2 and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents [patents.google.com]

- 8. WO2025078941A1 - Pharmaceutical composition of pirtobrutinib - Google Patents [patents.google.com]

Application Note: 3-(Tert-butoxy)piperidine in CNS Drug Discovery

Optimizing Lipophilicity and Metabolic Stability in Neuroactive Ligands

Abstract

The blood-brain barrier (BBB) remains the single most significant attrition factor in Central Nervous System (CNS) drug development. This Application Note details the strategic utilization of 3-(tert-butoxy)piperidine as a privileged pharmacophore. Unlike its methoxy or hydroxy counterparts, the tert-butoxy moiety provides a dual advantage: it significantly enhances lipophilicity (LogP) for BBB penetration while acting as a "metabolic bumper," sterically shielding the piperidine ring from oxidative degradation. We provide validated protocols for the synthesis of this building block and its subsequent palladium-catalyzed coupling to heteroaromatic cores.

Introduction: The "Tert-Butyl Effect" in CNS Design

In medicinal chemistry, the modification of a solvent-exposed piperidine ring is a standard tactic to modulate physicochemical properties. However, for CNS targets, the choice of substituent is critical.

Mechanistic Rationale[1]

-

Lipophilicity & BBB Permeability: To cross the BBB via passive diffusion, small molecules typically require a LogP between 2.0 and 4.0. Replacing a 3-methoxy group with a 3-(tert-butoxy) group increases LogP by approximately ~1.2 units, often shifting a polar, peripherally restricted compound into the CNS-penetrant window.

-

Metabolic Stability: The tert-butyl group lacks

-hydrogens, making it resistant to Cytochrome P450-mediated

Comparative Metrics

The table below illustrates the physicochemical shift when optimizing a hypothetical piperidine-based lead.

| Property | 3-Hydroxypiperidine | 3-Methoxypiperidine | 3-(Tert-butoxy)piperidine | Impact |

| cLogP | 0.45 | 0.92 | 2.15 | Optimal for BBB penetration |

| tPSA (Ų) | 32.0 | 21.0 | 21.0 | Maintained low polarity |

| Metabolic Liability | Phase II (Glucuronidation) | High ( | Low (Steric Shielding) | Extended Half-life ( |

Synthetic Protocols

Protocol A: Synthesis of 3-(Tert-butoxy)piperidine Hydrochloride

Note: Direct etherification of secondary alcohols with tert-butyl halides is prone to elimination (E2). We utilize the Lewis-acid catalyzed addition of tert-butyl trichloroacetimidate, a milder and more reliable method.

Reagents:

-

N-Boc-3-hydroxypiperidine (1.0 eq)

-

tert-Butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)

-

Cyclohexane/Dichloromethane (2:1 ratio)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Dissolve N-Boc-3-hydroxypiperidine (5.0 g, 24.8 mmol) in anhydrous cyclohexane/DCM (50 mL).

-

Reagent Addition: Add TBTA (10.8 g, 49.6 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Catalysis: Dropwise add BF₃·OEt₂ (0.3 mL) via syringe. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours. Monitor via TLC (stain with Ninhydrin or PMA; the product is less polar than the starting alcohol).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Separate layers and extract the aqueous phase with DCM (2 x 30 mL). Dry combined organics over MgSO₄ and concentrate.

-

Purification: The byproduct (trichloroacetamide) precipitates upon adding hexanes. Filter off the solid.[1] Purify the filtrate via flash column chromatography (0-20% EtOAc in Hexanes) to yield N-Boc-3-(tert-butoxy)piperidine.

-

Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (30 mL). Stir at RT for 2 hours. Concentrate in vacuo to yield 3-(tert-butoxy)piperidine hydrochloride as a white hygroscopic solid.

Validation Check:

-

1H NMR (DMSO-d6): Look for the characteristic tert-butyl singlet (~9H) at

1.15-1.20 ppm. The methine proton at C3 should appear as a multiplet around

Protocol B: Buchwald-Hartwig Coupling to Heteroaryl Cores

Application: Attaching the piperidine scaffold to a CNS-active core (e.g., Pyridine, Pyrimidine, or Quinoline).

Reagents:

-

Heteroaryl Bromide (1.0 eq)

-

3-(Tert-butoxy)piperidine HCl (1.2 eq)[2]

-

Pd₂(dba)₃ (2 mol%)

-

RuPhos or XPhos (4 mol%) – Critical for sterically hindered amines.

-

Sodium tert-butoxide (NaOtBu) (2.5 eq)

-

Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

De-aeration: Charge a microwave vial or sealed tube with the Heteroaryl Bromide (1.0 mmol), Piperidine salt (1.2 mmol), and NaOtBu (2.5 mmol). Cap and purge with Argon for 5 minutes.

-

Catalyst Prep: In a separate vial, premix Pd₂(dba)₃ and RuPhos in the anhydrous solvent (4 mL) under Argon for 5 minutes to form the active catalytic species (solution turns from dark purple to distinct orange/brown).

-

Initiation: Transfer the catalyst solution to the reaction vial via syringe.

-

Heating: Heat to 100°C (oil bath) or 110°C (Microwave) for 4–12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography (typically DCM/MeOH gradients).

Expert Tip: If conversion is low, switch from NaOtBu to Cs₂CO₃ and use tert-Amyl alcohol as solvent to improve solubility of the base.

Visualizing the Workflow

Diagram 1: The "Tert-Butyl" Strategic Advantage

This decision tree illustrates the logic flow for selecting this scaffold during Lead Optimization.

Figure 1: Decision logic for incorporating the 3-(tert-butoxy)piperidine moiety to solve specific ADME bottlenecks.

Diagram 2: Synthetic Pathway

The chemical workflow from commercial starting material to coupled drug product.

Figure 2: Step-by-step synthetic workflow from hydroxypiperidine to final arylated product.

Troubleshooting & Expert Insights

-

Regioselectivity Issues: In the Buchwald-Hartwig coupling, if the heteroaryl halide has multiple halogens, the 3-(tert-butoxy)piperidine will preferentially couple at the position most activated for S_NAr or Oxidative Addition. However, due to the steric bulk of the tert-butoxy group at C3, coupling at highly crowded positions (e.g., ortho-substituted rings) may require higher temperatures or the use of Pd-PEPPSI-IPr catalysts.

-

Enantiopurity: The biological activity of 3-substituted piperidines is often enantioselective. It is highly recommended to start with enantiopure (R)- or (S)-N-Boc-3-hydroxypiperidine (commercially available) rather than resolving the racemic ether later. The etherification conditions (Protocol A) generally preserve stereochemistry at the C3 position.

References

-

Physicochemical Properties in CNS Design: Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [Link]

-

Buchwald-Hartwig Amination Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Metabolic Stability of Tert-Butyl Ethers: Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextualizing ether stability vs other polar groups). [Link]

-

Synthesis of Tert-Butyl Ethers (TBTA Method): Eckenberg, P., et al. (1993). A useful method for the preparation of tert-butyl ethers. Tetrahedron Letters, 34(45), 7219-7222. [Link]

Sources

Application Note: 3-(Tert-butoxy)piperidine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the application of 3-(tert-butoxy)piperidine (3-TBP) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional "flat" aromatic fragments, 3-TBP represents a class of sp³-rich, three-dimensional (3D) fragments that offer superior solubility, defined vectors for chemical elaboration, and unique hydrophobic interaction capabilities via the bulky tert-butyl group. This note provides validated protocols for library inclusion, STD-NMR screening, and hit-to-lead chemical elaboration.

The Fragment Profile: Escaping "Flatland"

In modern FBDD, the "Escape from Flatland" initiative (Lovering et al.) emphasizes the transition from planar heteroaromatics to sp³-rich scaffolds to improve clinical success rates. 3-(tert-butoxy)piperidine serves as a paradigmatic "privileged structure" in this context.

Physicochemical Properties & Advantages

The molecule combines a solubilizing secondary amine with a lipophilic, metabolically stable ether.

| Property | Value (Approx.) | FBDD Significance |

| Molecular Weight | 157.25 Da | Ideal for "Rule of Three" (MW < 300). Allows significant mass addition during optimization. |

| cLogP | ~1.4 - 1.6 | Balanced lipophilicity. High enough to bind hydrophobic pockets, low enough for aqueous solubility (>1 mM). |

| H-Bond Donors/Acceptors | 1 / 2 | The amine is a donor/acceptor; the ether oxygen is a weak acceptor. |

| Fsp³ (Fraction sp³) | 0.66 | High 3D character compared to pyridine analogs (Fsp³ = 0). Correlates with better solubility and selectivity. |

| Chirality | Yes (C3 position) | Critical: The (R) and (S) enantiomers project the t-butoxy group into different vectors, probing distinct sub-pockets. |

Structural Mechanism

-

The tert-Butyl Anchor: The bulky tert-butyl group acts as a "metabolic shield," protecting the ether linkage from rapid oxidative dealkylation. Sterically, it locks the piperidine ring into a preferred chair conformation (usually equatorial), reducing the entropic penalty upon protein binding.

-

The Nitrogen Vector: The secondary amine provides a high-reactivity handle for rapid library expansion (amides, ureas, sulfonamides) without disrupting the core binding mode of the ether moiety.

Experimental Workflow

The following diagram outlines the integration of 3-TBP into a fragment campaign, from library design to hit validation.

Figure 1: FBDD workflow emphasizing the critical Quality Control (QC) step for solubility before screening.

Protocol: Ligand-Observed STD-NMR Screening

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (Kd: µM to mM range) like 3-TBP.

Pre-requisites

-

Protein: >95% purity, >20 kDa (or use viscosity agents for smaller proteins).

-

Fragment Stock: 100 mM in d6-DMSO.

-

Instrument: 500 MHz or higher NMR with cryoprobe.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Buffer Exchange: Exchange protein into a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pD 7.4) to minimize water suppression artifacts. Avoid buffers with high proton density (e.g., HEPES) in the ligand region.

-

The "Cocktail" Mix: To increase throughput, pool 3-5 fragments. Ensure 3-TBP is not pooled with other piperidines to avoid signal overlap (multiplet at ~2.8-3.2 ppm).

-

Protein Conc: 10 µM - 20 µM.

-

Ligand Conc: 400 µM - 1 mM (Ligand:Protein ratio ~ 50:1).

-

Control: Prepare a "Ligand Only" sample (no protein) to rule out aggregation or direct saturation artifacts.

-

Step 2: Pulse Sequence Setup (STD-NMR)

-

On-Resonance Irradiation (

): Set irradiation frequency at a region containing only protein resonances (e.g., -0.5 ppm or 12 ppm).-

Note: The tert-butyl signal is a sharp singlet at ~1.2 ppm. Ensure irradiation is far from this region.

-

-

Off-Resonance Irradiation (

): Set frequency at 30 ppm (control). -

Saturation Train: Use a train of Gaussian pulses (total saturation time 2-3 seconds).

Step 3: Data Acquisition & Analysis

-

Acquire difference spectrum:

. -

Hit Identification: Look for the transfer of magnetization to the ligand signals.

-

Positive Hit: The tert-butyl singlet (9H) will show a strong STD effect due to its hydrophobic contact. The ring protons may show varying intensities (epitope mapping).

-

-

Artifact Check: Compare with the "Ligand Only" spectrum. If signals appear in the absence of protein, the fragment is aggregating or the irradiation is non-selective.

Protocol: Chemical Elaboration (Hit-to-Lead)

Once 3-TBP is identified as a hit, the secondary amine acts as the primary growth vector. The goal is to attach a "warhead" or a linker that reaches adjacent sub-pockets.

Synthetic Strategy: Amide Coupling

This is the most common elaboration to probe hydrogen-bonding networks.

Reagents:

-

3-(tert-butoxy)piperidine (free base or HCl salt).

-

Carboxylic Acid partner (R-COOH).[1]

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride).

-

Base: DIPEA (Diisopropylethylamine).

Procedure:

-

Dissolution: Dissolve R-COOH (1.0 eq) in DMF (0.1 M).

-

Activation: Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins at RT.

-

Addition: Add 3-(tert-butoxy)piperidine (1.1 eq).

-

Technical Tip: If using the HCl salt of the piperidine, ensure sufficient DIPEA is added to neutralize the salt before addition to the activated ester to prevent capping failure.

-

-

Reaction: Stir at RT for 2-16 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Decision Tree for Elaboration

The following diagram guides the chemical modification based on the binding mode observed (or predicted).

Figure 2: Synthetic decision tree for growing the fragment hit.

Scientific Integrity & Troubleshooting

The Chirality Factor

3-(tert-butoxy)piperidine possesses a chiral center at C3.

-

Risk: Screening the racemate effectively halves the concentration of the active enantiomer.

-

Resolution: If a hit is detected with the racemate, immediately synthesize or purchase the pure (R) and (S) enantiomers. It is common for one enantiomer to improve potency by 10-100x while the other is inactive.

Solubility False Positives

While the ether group improves solubility compared to a phenyl ring, the tert-butyl group is highly hydrophobic.

-

Validation: Perform a nephelometry or absorbance check at the screening concentration. If the compound crashes out upon dilution from DMSO to buffer, it may cause non-specific protein sequestration (false positive).

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. [Link]

-

Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

-

Downes, T. D., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. [Link]

Sources

Application Note: Precision Synthesis of 3-Hydroxypiperidine-Modified Peptidomimetics

Topic: Solid-phase synthesis of peptide mimetics using 3-(Tert-butoxy)piperidine Content Type: Application Note and Protocol Guide

Strategies for Incorporating 3-(Tert-butoxy)piperidine on Solid Phase

Abstract

The incorporation of conformationally restricted pharmacophores into peptide backbones is a critical strategy in modern drug discovery to enhance metabolic stability and receptor selectivity. The 3-hydroxypiperidine scaffold serves as a versatile mimic of proline and other turn-inducing residues, offering unique hydrogen-bonding capabilities. This guide details the solid-phase synthesis (SPS) protocols for utilizing 3-(tert-butoxy)piperidine —a robust, O-protected building block—to introduce this moiety into peptide mimetics. We address specific challenges associated with secondary amine coupling, steric hindrance, and orthogonal deprotection strategies.

Chemical Basis & Mechanistic Rationale[1]

3-(Tert-butoxy)piperidine acts as a "masked" equivalent of 3-hydroxypiperidine. The tert-butyl (tBu) ether protection is crucial for solid-phase applications for two reasons:

-

Chemoselectivity: It prevents O-acylation during peptide coupling steps, ensuring that the piperidine nitrogen is the sole nucleophile.

-

Orthogonality: The tBu group is stable to basic Fmoc-removal conditions (20% piperidine/DMF) but is quantitatively removed during the final acidic cleavage (TFA), revealing the polar hydroxyl group in the final peptidomimetic.

Synthetic Challenge: The piperidine nitrogen is a secondary amine, which is significantly more sterically hindered than primary amines. Standard coupling protocols (e.g., DIC/HOBt) often result in incomplete conversion.[1] This protocol utilizes HATU/HOAt activation to drive the reaction to completion.

Experimental Workflow

2.1 Materials & Reagents[1][2][3]

-

Building Block: 3-(Tert-butoxy)piperidine (HCl salt or free base).[1]